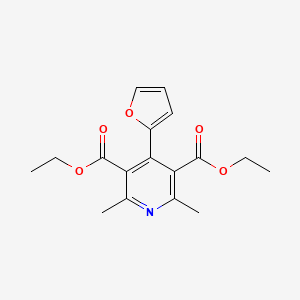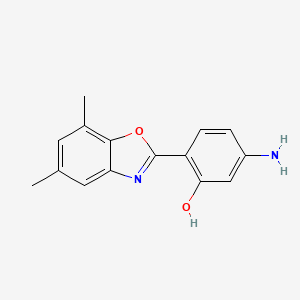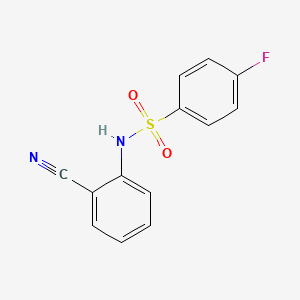![molecular formula C12H14BrNO2 B15012598 4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of a bromine atom at the 4th position and an oxolan-2-ylmethyl group attached to the imino group at the 2nd position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL typically involves the following steps:
Formation of the imine group: The reaction between 4-bromo-2-hydroxybenzaldehyde and oxolan-2-ylmethylamine under acidic conditions leads to the formation of the imine group.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMO-2-[(PHENYLIMINO)METHYL]PHENOL: Similar structure but with a phenyl group instead of an oxolan-2-ylmethyl group.
4-BROMO-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL: Contains an ethoxy-benzothiazolyl group.
Uniqueness
4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL is unique due to the presence of the oxolan-2-ylmethyl group, which can impart different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
4-bromo-2-(oxolan-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-4-12(15)9(6-10)7-14-8-11-2-1-5-16-11/h3-4,6-7,11,15H,1-2,5,8H2 |
Clé InChI |
MKBDPOJYGPNTNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![(4Z,4'Z)-4,4'-[benzene-1,4-diyldi(Z)methylylidene]bis[2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one]](/img/structure/B15012554.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15012559.png)

![2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15012566.png)

![4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
![2-Methyl-4-phenoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15012587.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
